molecular formula C13H13NO5 B172378 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione CAS No. 10298-40-5

4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

Cat. No. B172378
CAS RN: 10298-40-5
M. Wt: 263.25 g/mol
InChI Key: IGKWOGMVAOYVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for use in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

The unique properties of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione make it a promising candidate for use in various fields of scientific research. One of its potential applications is in the field of biochemistry, where it can be used to study the interactions between proteins and nucleic acids. It has also been studied for its potential use in medicinal chemistry, where it has been found to have anti-inflammatory properties and may be useful in the development of new drugs.

Mechanism Of Action

The mechanism of action of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is not fully understood, but it is thought to act as an inhibitor of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of DNA topoisomerase II, a protein that is involved in DNA replication and repair.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione have been studied in various experimental models. It has been found to have anti-inflammatory effects, which may be due to its inhibition of COX-2 activity. It has also been shown to have anti-cancer properties, which may be due to its inhibition of DNA topoisomerase II activity. In addition, it has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione in lab experiments is its unique properties, which make it a promising candidate for use in various fields of study. However, one of the limitations is its potential toxicity, which may limit its use in certain experimental models. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for the study of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. One area of research could be the development of new drugs based on the compound, which may have applications in the treatment of inflammatory diseases and cancer. Another area of research could be the investigation of its interactions with proteins and nucleic acids, which may provide insights into its mechanism of action. Finally, future studies could focus on the optimization of the synthesis method to produce higher yields of the compound and to reduce its potential toxicity.

Synthesis Methods

The synthesis of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione involves the condensation of 2,3-dihydro-1H-inden-1-one with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been optimized to produce high yields of the compound and has been used in various studies to investigate the properties of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

properties

IUPAC Name

4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKWOGMVAOYVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326908
Record name 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

CAS RN

10298-40-5
Record name 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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